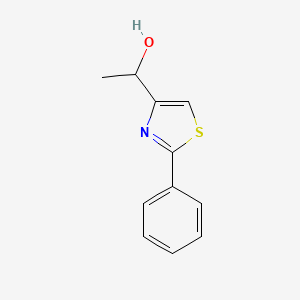
1-(2-Phenylthiazol-4-yl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Phenylthiazol-4-yl)ethanol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of various drugs and bioactive agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Phenylthiazol-4-yl)ethanol can be synthesized through several methods. One common approach involves the reaction of 2-phenylthiazole with ethylene oxide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 2-Phenylthiazole and ethylene oxide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Procedure: The mixture is heated to a temperature of around 60-80°C for several hours.
Product Isolation: The product is then isolated through standard purification techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-phenylthiazole in the presence of a suitable catalyst such as palladium on carbon (Pd/C). This method allows for the selective reduction of the thiazole ring, leading to the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Phenylthiazol-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halides or amines, depending on the reagent used.
Aplicaciones Científicas De Investigación
1-(2-Phenylthiazol-4-yl)ethanol has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(2-Phenylthiazol-4-yl)ethanol involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with various enzymes and receptors, leading to a range of biological effects. For example, the compound may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . Additionally, the compound may interact with cellular receptors, modulating signaling pathways and leading to anticancer effects .
Comparación Con Compuestos Similares
1-(2-Phenylthiazol-4-yl)ethanol can be compared with other similar compounds, such as:
2-Phenylthiazole: This compound lacks the hydroxyl group present in this compound, which may affect its reactivity and biological activity.
4-Phenylthiazole: Similar to 2-Phenylthiazole, but with the phenyl group attached at a different position on the thiazole ring.
1-(2-Phenylthiazol-4-yl)ethanone: This compound contains a ketone group instead of a hydroxyl group, leading to different chemical and biological properties.
The presence of the hydroxyl group in this compound makes it unique and may contribute to its specific reactivity and biological activities.
Propiedades
Fórmula molecular |
C11H11NOS |
|---|---|
Peso molecular |
205.28 g/mol |
Nombre IUPAC |
1-(2-phenyl-1,3-thiazol-4-yl)ethanol |
InChI |
InChI=1S/C11H11NOS/c1-8(13)10-7-14-11(12-10)9-5-3-2-4-6-9/h2-8,13H,1H3 |
Clave InChI |
PUZXFMNARNVTEK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CSC(=N1)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-ethoxy-3-[[4-[2-(N'-hydroxycarbamimidoyl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid](/img/structure/B13853443.png)
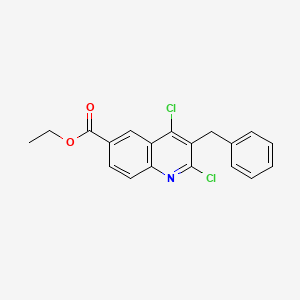
![1-[5-(3,4-Dichlorophenyl)pyrimidin-2-yl]ethanone](/img/structure/B13853450.png)
![N-(4-chlorophenyl)-6-[2-(methylamino)pyrimidin-4-yl]oxynaphthalene-1-carboxamide](/img/structure/B13853462.png)
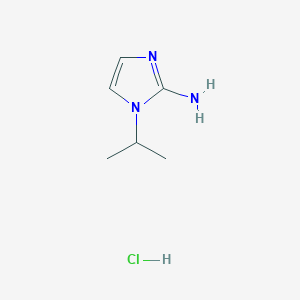
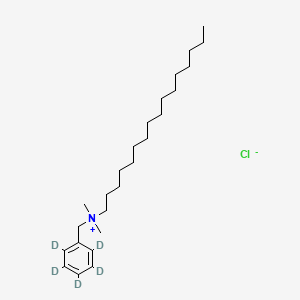
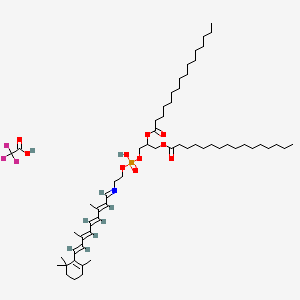

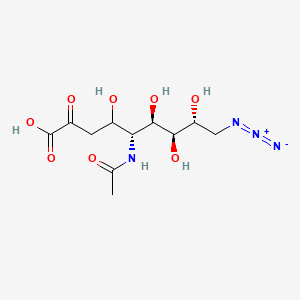

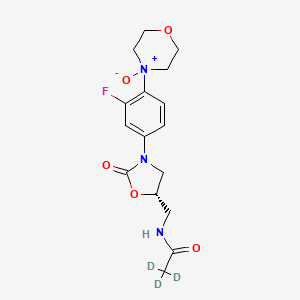
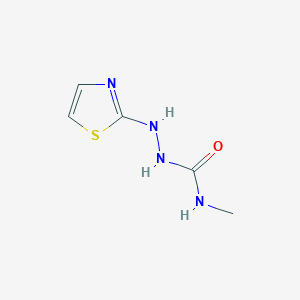
![1-(Chloromethyl)-2-[(trimethylsilyl)oxy]ethyl Ester Hexadecanoic Acid](/img/structure/B13853503.png)
